![molecular formula C8H14Si B1363587 (Cyclopropylethynyl)trimethylsilane CAS No. 81166-84-9](/img/structure/B1363587.png)
(Cyclopropylethynyl)trimethylsilane
Overview
Description
“(Cyclopropylethynyl)trimethylsilane” is likely a silicon-based compound, given the presence of “trimethylsilane” in its name. Trimethylsilane is a functional group in organic chemistry, consisting of three methyl groups bonded to a silicon atom .
Synthesis Analysis
While specific synthesis methods for “(Cyclopropylethynyl)trimethylsilane” are not available, trimethylsilyl derivatives are often used in metabolomics . They are also used in the analysis of carbohydrates by gas chromatography and mass spectrometry .Molecular Structure Analysis
The molecular structure of “(Cyclopropylethynyl)trimethylsilane” would likely involve a silicon atom bonded to three methyl groups and a cyclopropylethynyl group .Scientific Research Applications
Material Science
In material science, this compound serves as a precursor for the synthesis of silicon carbide (SiC) films . These films are crucial in semiconductor technology, providing excellent thermal stability and electronic properties for high-power devices.
Diffusion Barrier Films
Lastly, it’s used in the deposition of α-SiCN:H/α-SiCO:H diffusion barrier films . These films are vital in preventing copper penetration in semiconductor devices, thereby enhancing the device’s longevity and performance.
Future Directions
properties
IUPAC Name |
2-cyclopropylethynyl(trimethyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14Si/c1-9(2,3)7-6-8-4-5-8/h8H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQSVLJDYLPMCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374130 | |
Record name | CYCLOPROPYL(TRIMETHYLSILYL)ACETYLENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl(trimethylsilyl)acetylene | |
CAS RN |
81166-84-9 | |
Record name | CYCLOPROPYL(TRIMETHYLSILYL)ACETYLENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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